(R)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid
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Overview
Description
®-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a carboxylic acid group, and a tris(4-methoxyphenyl)methoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Attachment of the Tris(4-methoxyphenyl)methoxy Moiety: This step involves the reaction of the piperidine derivative with tris(4-methoxyphenyl)methanol under conditions that promote ether formation, such as the use of a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its structural features make it a valuable tool for probing the mechanisms of enzyme action and receptor binding.
Properties
CAS No. |
157604-54-1 |
---|---|
Molecular Formula |
C30H35NO6 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(3R)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33)/t22-/m1/s1 |
InChI Key |
VDLDUZLDZBVOAS-JOCHJYFZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCC[C@H](C4)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCCC(C4)C(=O)O |
Origin of Product |
United States |
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